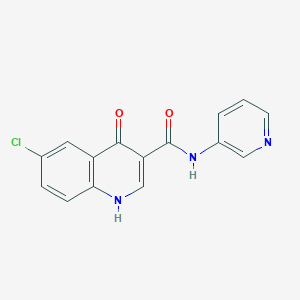

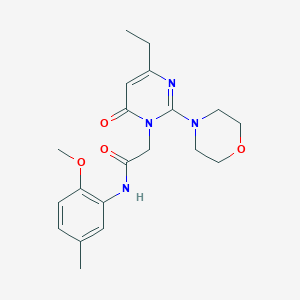

![molecular formula C15H19N3O3S B2482019 4-Cyano-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide CAS No. 2415569-25-2](/img/structure/B2482019.png)

4-Cyano-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzenesulfonamides typically involves condensation reactions, where aromatic or heterocyclic aldehydes are reacted with sulfanilamide derivatives. A study by Alafeefy et al. (2013) on benzenesulfonamides incorporating cyanoacrylamide moieties highlights a synthetic approach that could be analogous to producing compounds like 4-Cyano-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide. They utilized sulfanilamide reacted with ethylcyanoacetate followed by condensation with aromatic/heterocyclic aldehydes, yielding compounds with significant inhibitory activities against certain enzymes (Alafeefy et al., 2013).

Molecular Structure Analysis

The molecular structure of benzenesulfonamides, including cyanoacrylamide derivatives, is crucial for their biological activity. Spectroscopic methods such as FTIR, UV-Vis, and NMR are typically employed for characterization. For instance, Sowrirajan et al. (2022) described the spectral analysis (FTIR, UV–Vis) and computational (DFT, HOMO–LUMO, MEP) studies for a related benzenesulfonamide compound, offering insights into molecular structure and electronic properties (Sowrirajan et al., 2022).

Chemical Reactions and Properties

Benzenesulfonamides can undergo various chemical reactions, depending on their functional groups. The presence of the cyano group and azetidinyl moiety in 4-Cyano-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide suggests reactivity towards nucleophilic addition or substitution reactions. Research on similar compounds by Hashmi et al. (2014) involving gold(I)-catalyzed reactions could shed light on potential chemical transformations (Hashmi et al., 2014).

Physical Properties Analysis

The physical properties of benzenesulfonamides, such as solubility, melting point, and stability, are influenced by their molecular structure. Computational tools and experimental techniques are employed to predict and measure these properties. Studies on the synthesis and properties of related compounds provide valuable data for understanding the behavior of 4-Cyano-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide in different environments.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, are key to the utility of benzenesulfonamides in scientific research. The electronic structure, as revealed through computational chemistry studies, aids in predicting the reactivity of these compounds. Research by Elangovan et al. (2021) on a similar sulfonamide compound emphasizes the importance of DFT studies for understanding chemical properties (Elangovan et al., 2021).

科学的研究の応用

Inhibitory Properties and Biochemical Evaluation

A prominent application of benzenesulfonamide derivatives in scientific research is their use as inhibitors for various biochemical processes. Röver et al. (1997) synthesized and evaluated N-(4-phenylthiazol-2-yl)benzenesulfonamides, identifying compounds with high affinity as inhibitors of kynurenine 3-hydroxylase. These compounds demonstrated effectiveness in blocking rat and gerbil kynurenine 3-hydroxylase after oral administration, suggesting their utility in investigating the kynurenine pathway's role in neuronal injury (Röver et al., 1997).

Antidiabetic and Carbonic Anhydrase Inhibitory Action

Benzenesulfonamide derivatives have also been explored for their antidiabetic properties. Moreno-Díaz et al. (2008) synthesized and evaluated N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamides for in vivo antidiabetic activity in a non-insulin-dependent diabetes mellitus rat model, revealing significant lowering of plasma glucose levels. These compounds were also evaluated as 11beta-hydroxysteroid dehydrogenase type 1 inhibitors (Moreno-Díaz et al., 2008). Another study by Mishra et al. (2017) reported novel benzenesulfonamide derivatives acting as potent human carbonic anhydrase inhibitors, with some derivatives evaluated for their anticonvulsant activity, showing effectiveness in seizure protection in animal models (Mishra et al., 2017).

Pain Management and Anti-inflammatory Properties

In the context of pain management and anti-inflammatory properties, Lobo et al. (2015) synthesized 4-(3(5)-aryl-3(5)-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamides, testing their effects on a pathological pain model in mice. The compounds demonstrated anti-hyperalgesic and anti-edematogenic effects without causing locomotive disorders, comparable to Celecoxib in an arthritic pain model (Lobo et al., 2015).

特性

IUPAC Name |

4-cyano-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S/c16-9-12-1-3-15(4-2-12)22(19,20)17-13-10-18(11-13)14-5-7-21-8-6-14/h1-4,13-14,17H,5-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDAUANWGZKQCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2CC(C2)NS(=O)(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl (S)-2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate sulfate](/img/structure/B2481938.png)

![N,N-dibenzyl-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2481945.png)

![2-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B2481947.png)

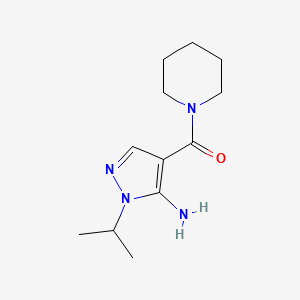

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2481948.png)

![Ethyl 2-(2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/no-structure.png)

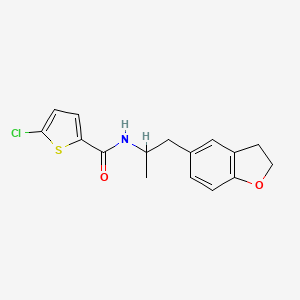

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2481950.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide](/img/structure/B2481954.png)

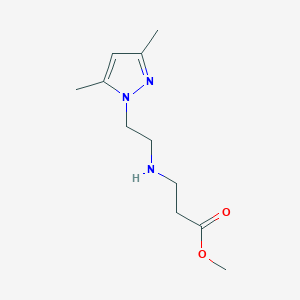

![Ethyl 2-[1-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-1-oxopropan-2-yl]sulfanylacetate](/img/structure/B2481957.png)

![8-fluoro-5-(4-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2481958.png)